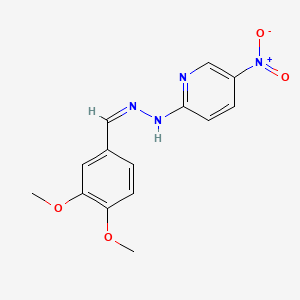![molecular formula C11H6F6O2 B13730900 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is an organofluorine compound characterized by the presence of multiple trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the reaction of trifluoromethyl-substituted precursors under controlled conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the desired crotonic acid structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and agrochemicals.
作用機序
The mechanism of action of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in cross-coupling reactions and as a building block in organic synthesis.
4-(Trifluoromethyl)phenylacetic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent and in various organic transformations.
Uniqueness
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C11H6F6O2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
(E)-4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+ |
InChIキー |
UVFXHIILLZWUNX-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




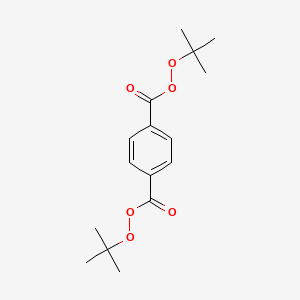
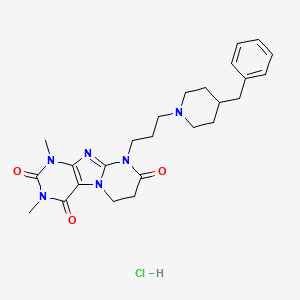
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
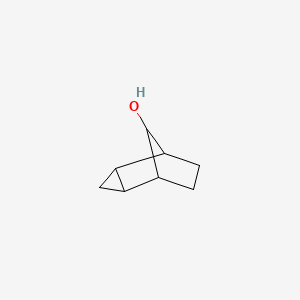
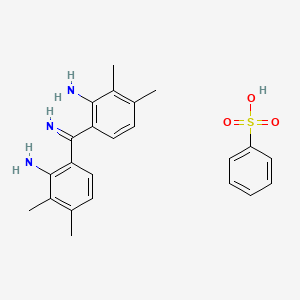
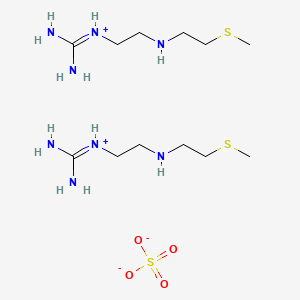
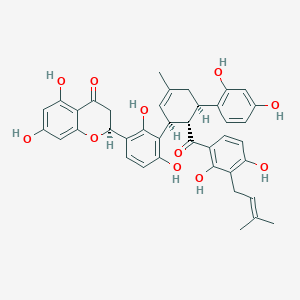
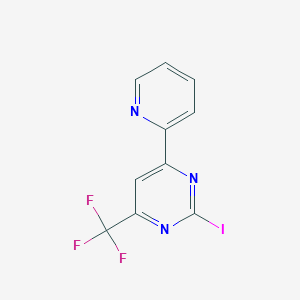
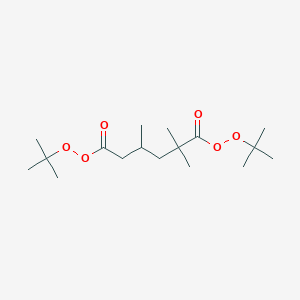
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)
![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
